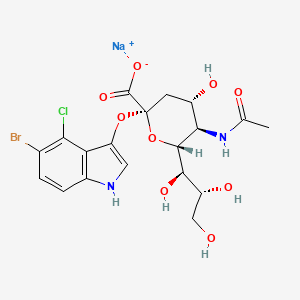
Zepastine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zepastine involves the reaction of 5,11-dihydro-11-methyl-5,10,10-trioxodibenzo[c,f][1,2]thiazepine with sodium borohydride in methanol . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Methanol
Reagent: Sodium borohydride
Industrial Production Methods
The compound is then purified and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Zepastine undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents like sodium borohydride.
Substitution: Reaction with various nucleophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as and are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and development .
Applications De Recherche Scientifique
Zepastine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, although it is not approved for clinical use.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Zepastine involves its interaction with specific molecular targets and pathways. It is known to act as a histamine antagonist , blocking the histamine H1 receptors and thereby inhibiting the effects of histamine . This mechanism is similar to that of other antihistamines, which are used to treat allergic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azelastine: Another histamine antagonist used to treat allergic rhinitis and conjunctivitis.
Cetirizine: A second-generation antihistamine used for allergy relief.
Loratadine: A non-sedating antihistamine used for treating allergies.
Uniqueness of Zepastine
Unlike other antihistamines, it is primarily used for research purposes and is not approved for clinical use .
Propriétés
Numéro CAS |
28810-23-3 |
|---|---|
Formule moléculaire |
C22H26N2O3S |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(11S)-6-methyl-11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C22H26N2O3S/c1-23-15-11-12-16(23)14-17(13-15)27-22-18-7-3-5-9-20(18)24(2)28(25,26)21-10-6-4-8-19(21)22/h3-10,15-17,22H,11-14H2,1-2H3/t15-,16+,17?,22-/m0/s1 |
Clé InChI |
DWCWLRAGCYGTNO-GDLIHOIBSA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)O[C@H]3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
SMILES canonique |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Zepastine; Zepastina; Zepastinum. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid](/img/structure/B611873.png)
